molecular formula C9H9FN2O3S B1531061 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1342482-71-6

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1531061
CAS No.: 1342482-71-6
M. Wt: 244.24 g/mol
InChI Key: CXCUMUUJNZIRGK-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with the empirical formula C9H9FN2O3S. It is known for its role as a pyruvate kinase activator, which is significant in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the reaction of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCUMUUJNZIRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

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